5-Hydroxy-4-azaindole-3-carbaldehyde
Description
Properties
IUPAC Name |
5-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-5-3-9-6-1-2-7(12)10-8(5)6/h1-4,9H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNMCDFZDRNVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440280 | |
| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027068-77-4 | |
| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis with Protection-Deprotection Strategies
The synthesis typically involves multi-step reactions including:
- Initial formation of the azaindole core.
- Introduction of the hydroxy group at position 5.
- Installation of the aldehyde group at position 3.
- Use of protecting groups to prevent side reactions during functional group transformations.
One reported approach involves the use of hydrogen bromide in acetic acid to facilitate selective bromination, followed by palladium-catalyzed Suzuki coupling reactions to install substituents at specific positions on the azaindole ring.
Suzuki Coupling-Based Routes
- Starting from halogenated azaindole derivatives (e.g., 5-bromo-7-azaindole), Suzuki cross-coupling with boronic acid or ester derivatives allows for the introduction of various substituents at the 3-position.
- Subsequent iodination and tosylation steps enable further functionalization.
- Final deprotection under basic conditions yields the target aldehyde-substituted azaindole.
This method is advantageous for its modularity and ability to generate diverse analogs for biological testing.
Grignard Reagent and Organolithium-Based Synthesis (Patent Method)
A patented method for preparing 5-hydroxy-7-azaindole, a close structural analog, provides insights applicable to this compound synthesis:
- Step 1: Addition of a Grignard reagent (e.g., vinyl magnesium bromide) to a reaction vessel, followed by dropwise addition of n-butyllithium in tetrahydrofuran (THF), stirring for 3–5 minutes.
- Step 2: Addition of trimethyl borate, reacting at room temperature for 0.5–1.5 hours.
- Step 3: Quenching the reaction with ice water, extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography to isolate 5-hydroxy-azaindole-5-boronic acid intermediate.
- Step 4: Oxidation with sodium hydroxide and hydrogen peroxide in THF, followed by pH adjustment with hydrochloric acid, extraction, and further purification to yield the hydroxy-azaindole compound.
This method emphasizes mild reaction conditions, high yield, and environmentally friendly reagents, avoiding excessive use of sodium methoxide and hazardous catalysts.
Comparative Data Table of Key Preparation Methods
Research Findings and Optimization Notes
- The Suzuki coupling approach allows for the installation of the aldehyde group via subsequent functionalization of intermediates, providing flexibility in analog synthesis for medicinal chemistry applications.
- The Grignard/organolithium method offers a streamlined route with fewer hazardous reagents and better environmental profile, suitable for scale-up and industrial synthesis.
- Use of reduced iron powder as a reducing agent in related azaindole syntheses has been shown to be safer and more cost-effective compared to Raney nickel or palladium catalysts, though this is more relevant to the azaindole core formation than direct aldehyde installation.
- Protection-deprotection strategies remain critical to prevent side reactions, especially when handling sensitive aldehyde groups.
Chemical Reactions Analysis
5-Hydroxy-4-azaindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various reducing agents
Scientific Research Applications
Cancer Treatment
The compound has been identified as a potential multi-targeted kinase inhibitor, which is significant in cancer therapy. Kinases are crucial in regulating various cellular processes, and their dysregulation is often implicated in cancer progression.
Case Studies:
- Inhibition of Tumor Growth : Research indicates that azaindole derivatives, similar to 5-Hydroxy-4-azaindole-3-carbaldehyde, can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from azaindoles have shown efficacy against hematological cancers and solid tumors such as breast cancer and glioblastoma .
Neurodegenerative Diseases
The compound shows promise in treating neurodegenerative diseases such as Alzheimer's disease. Azaindole derivatives have been explored for their neuroprotective properties and ability to modulate pathways involved in neuroinflammation.
Case Studies:
- Alzheimer's Disease : Some derivatives have been shown to act as M1 mAChR positive allosteric modulators, which could enhance cognitive functions impaired in Alzheimer's patients .
Infectious Diseases
Recent studies suggest that azaindole derivatives possess antiviral properties. For example, certain azaindoles have demonstrated activity against influenza viruses by inhibiting viral polymerase.
Case Studies:
- Influenza Infections : Compounds related to this compound have been evaluated for their ability to inhibit multiple strains of influenza .
Synthetic Approaches
The synthesis of this compound involves several methodologies that enhance its yield and purity. Various synthetic routes have been developed to produce this compound efficiently while maintaining its biological activity.
| Synthesis Method | Yield (%) | Remarks |
|---|---|---|
| Acylation followed by hydrazine reaction | 80% | High yield with effective purification |
| Peptide coupling with primary amines | Variable | Produces a library of derivatives for testing |
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-azaindole-3-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, affecting cellular processes such as proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights structural and functional differences between 5-Hydroxy-4-azaindole-3-carbaldehyde and related compounds:
Key Observations :
Physicochemical Properties
Limited data for this compound necessitate inferences from analogs:
- LogP (Octanol-Water Partition Coefficient): 1H-Indole-4-carbaldehyde: Predicted LogP = 1.85 (XLogP3) 5-Chloroindole-3-carboxaldehyde: Higher LogP (estimated ~2.3) due to chloro substituent . Hydroxy-azaindole analog: Expected lower LogP (hydroxyl and nitrogen reduce hydrophobicity).
Biological Activity
5-Hydroxy-4-azaindole-3-carbaldehyde (5-HICA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
5-HICA is characterized by its unique indole-like framework, which includes an additional nitrogen atom in the ring. Its molecular formula is , with a molecular weight of 162.15 g/mol. The presence of both a hydroxyl group and an aldehyde functionality enhances its reactivity and potential biological activity compared to other azaindole derivatives.
The biological activity of 5-HICA is largely attributed to its interaction with various molecular targets, influencing biochemical pathways involved in disease processes:
- Oxidative Stress Modulation : 5-HICA is structurally related to 4-hydroxynonenal (HNE), a known marker of oxidative stress. HNE is implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease.
- Kinase Inhibition : The azaindole framework has been utilized in the design of kinase inhibitors. Azaindole derivatives have shown promise in inhibiting various kinases, which play crucial roles in cell signaling and proliferation .
- Antimicrobial Activity : Similar to other indole derivatives, 5-HICA exhibits potential antimicrobial properties, suggesting its utility in combating infections.
Biological Activities
The following table summarizes the key biological activities associated with 5-HICA:
Case Studies and Research Findings
- Antioxidant Properties : Research has indicated that compounds similar to 5-HICA can reduce oxidative stress markers in cellular models, suggesting a protective role against cellular damage.
- Kinase Inhibition Studies : A study highlighted the effectiveness of azaindole derivatives as inhibitors of Aurora kinases, which are critical for cell cycle regulation. This suggests that 5-HICA may also possess similar inhibitory effects .
- Antimicrobial Efficacy : Laboratory studies have demonstrated that 5-HICA shows activity against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.
Future Directions
The future research on 5-HICA may focus on:
- Synthesis of Derivatives : Exploring modifications to the core structure to enhance potency and selectivity against specific biological targets.
- In Vivo Studies : Conducting animal model studies to assess the therapeutic efficacy and safety profile of 5-HICA.
- Mechanistic Studies : Further elucidating the molecular mechanisms through which 5-HICA exerts its biological effects.
Q & A
Q. What are the recommended synthetic routes for 5-Hydroxy-4-azaindole-3-carbaldehyde, and how can yield optimization be methodically approached?
Synthesis typically involves multi-step heterocyclic condensation, such as Vilsmeier-Haack formylation of 4-azaindole precursors followed by hydroxylation. To optimize yields:
- Use Design of Experiments (DOE) to test variables (temperature, catalyst loading, solvent polarity).
- Monitor intermediates via HPLC (e.g., C18 column, 254 nm UV detection) to identify bottlenecks .
- For hydroxylation, consider ortho-directing metal catalysts (e.g., Cu(I)) to enhance regioselectivity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- NMR : Compare - and -NMR spectra with computational predictions (e.g., DFT) to confirm tautomeric forms (e.g., keto vs. enol).
- Mass Spectrometry : Use high-resolution LC-MS (ESI+) to verify molecular ion peaks and rule out adducts .
- HPLC-PDA : Employ gradient elution (e.g., 0.1% TFA in acetonitrile/water) to detect impurities >0.1% .
Q. What stability considerations are critical for handling this compound?
Q. Which solvents are optimal for solubility studies, and how can solubility limits be quantified?
- Use shake-flask method with UV-Vis calibration (λ = 280–320 nm) in:
- Polar aprotic solvents (DMF, DMSO) for high solubility.
- Hydrophobic solvents (ethyl acetate) for partitioning studies.
- Quantify solubility via HPLC with external standards .
Advanced Research Questions
Q. How can reaction mechanisms involving the aldehyde group be elucidated under catalytic conditions?
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting)?
Q. How does tautomeric equilibria (keto-enol) affect biological activity, and how can it be controlled?
Q. What methodologies validate the compound’s role in inhibiting enzymatic targets (e.g., kinases)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with immobilized enzymes.
- Docking Simulations (AutoDock Vina) : Predict binding poses and validate with mutagenesis studies .
Q. How can computational modeling improve synthetic route design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
